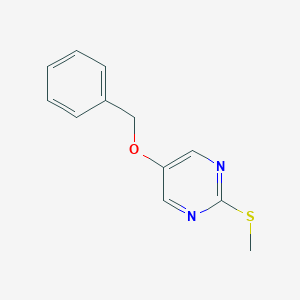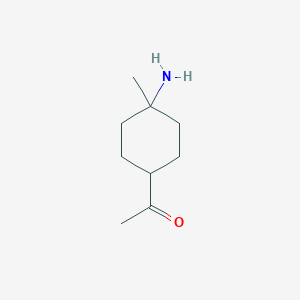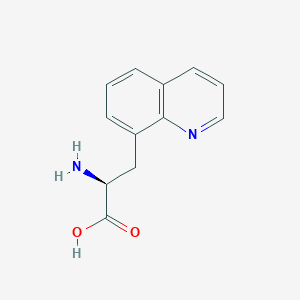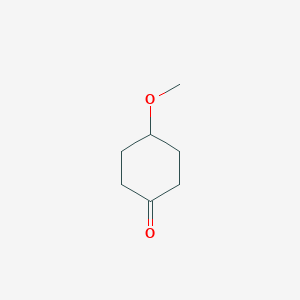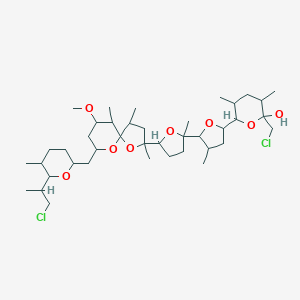
1,30-Didehydroxy-1,30-dichloronigericinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,30-Didehydroxy-1,30-dichloronigericinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of nigericin, a natural ionophore, and has been found to exhibit unique properties that make it a promising candidate for further research.
科学的研究の応用
1,30-Didehydroxy-1,30-dichloronigericinol has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, it has been shown to induce apoptosis in cancer cells, which is a critical mechanism for the treatment of cancer.
作用機序
The mechanism of action of 1,30-Didehydroxy-1,30-dichloronigericinol is not fully understood. However, it has been proposed that the compound acts as an ionophore, disrupting the ion balance in cells and leading to cell death. It has also been suggested that the compound may interfere with the mitochondrial function, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,30-Didehydroxy-1,30-dichloronigericinol has been found to have several biochemical and physiological effects. In addition to its cytotoxic activity, it has been shown to inhibit the growth of bacteria and fungi. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 1,30-Didehydroxy-1,30-dichloronigericinol is its potent cytotoxic activity, which makes it a valuable tool for cancer research. However, the compound is also highly toxic, which can be a limitation for lab experiments. In addition, the synthesis of the compound can be challenging, and it may require specialized equipment and expertise.
将来の方向性
There are several future directions for the research on 1,30-Didehydroxy-1,30-dichloronigericinol. One potential direction is to investigate the mechanism of action of the compound in more detail, which could lead to the development of more effective cancer treatments. Another direction is to explore the potential applications of the compound in other fields, such as the treatment of inflammatory diseases. Furthermore, the synthesis of analogs of 1,30-Didehydroxy-1,30-dichloronigericinol could lead to the development of compounds with improved properties and reduced toxicity.
Conclusion:
In conclusion, 1,30-Didehydroxy-1,30-dichloronigericinol is a promising compound with several potential applications in scientific research. Its potent cytotoxic activity, anti-inflammatory, and anti-oxidant properties make it a valuable tool for cancer research and the treatment of inflammatory diseases. However, the compound's toxicity and the challenges associated with its synthesis are limitations that need to be addressed. Further research on the mechanism of action and the development of analogs could lead to the development of more effective treatments for various diseases.
合成法
The synthesis of 1,30-Didehydroxy-1,30-dichloronigericinol involves the reaction of nigericin with sodium hydroxide and chlorinating agents such as thionyl chloride or phosphorus oxychloride. The resulting compound is then purified using various techniques such as column chromatography or recrystallization. The synthesis of this compound has been reported in several scientific articles, and it has been found to be a relatively straightforward process.
特性
CAS番号 |
138285-65-1 |
|---|---|
製品名 |
1,30-Didehydroxy-1,30-dichloronigericinol |
分子式 |
C40H68Cl2O8 |
分子量 |
747.9 g/mol |
IUPAC名 |
2-(chloromethyl)-6-[5-[5-[9-[[6-(1-chloropropan-2-yl)-5-methyloxan-2-yl]methyl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-2-yl]-2-methyloxolan-2-yl]-4-methyloxolan-2-yl]-3,5-dimethyloxan-2-ol |
InChI |
InChI=1S/C40H68Cl2O8/c1-22-11-12-29(45-34(22)25(4)20-41)17-30-18-31(44-10)28(7)40(47-30)27(6)19-38(9,50-40)33-13-14-37(8,48-33)36-24(3)16-32(46-36)35-23(2)15-26(5)39(43,21-42)49-35/h22-36,43H,11-21H2,1-10H3 |
InChIキー |
VRWZQXWRFYMNIL-UHFFFAOYSA-N |
SMILES |
CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC |
正規SMILES |
CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC |
同義語 |
1,30-DDDN 1,30-didehydroxy-1,30-dichloronigericinol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



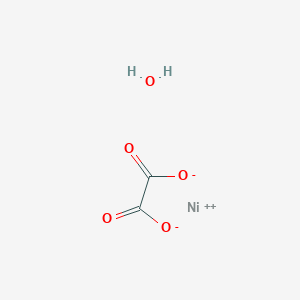
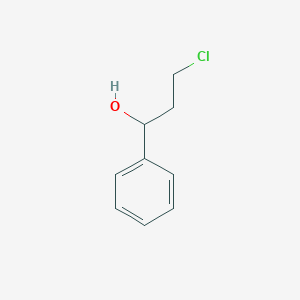
![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)
![2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile](/img/structure/B142424.png)
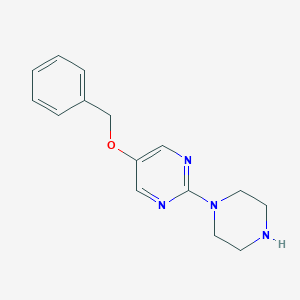


![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)

